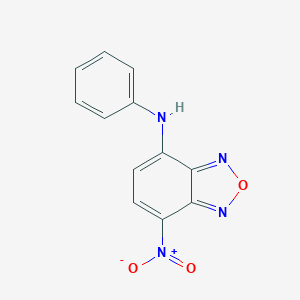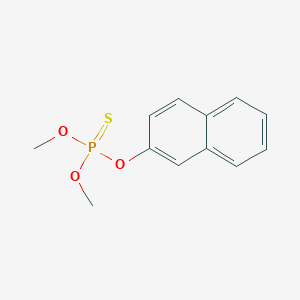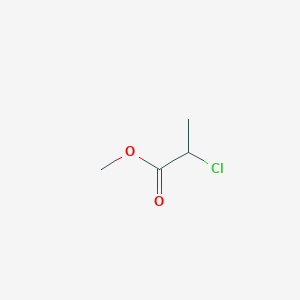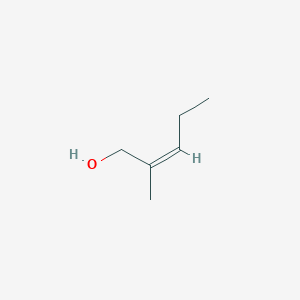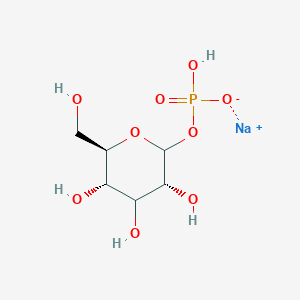
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt, also known as sodium glucose phosphate, is a chemical compound that is commonly used in scientific research. This compound is derived from glucose and is used in a variety of applications, including as a substrate for enzymes, a source of energy for cells, and a component of culture media. In
Mechanism of Action
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is a source of glucose, which is a primary source of energy for cells. Glucose is transported into cells through glucose transporters, which are regulated by insulin. Once inside the cell, glucose is metabolized through glycolysis, which produces ATP, the energy currency of the cell.
Biochemical and Physiological Effects:
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt has several biochemical and physiological effects. As a source of glucose, it can increase cellular metabolism and energy production. It can also affect insulin signaling pathways and glucose uptake in cells. Additionally, D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt can affect the growth and metabolism of microorganisms in culture media.
Advantages and Limitations for Lab Experiments
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt has several advantages for lab experiments. It is a readily available and affordable source of glucose, making it a common component of culture media. Additionally, it can be used as a substrate for enzymes in the study of glucose metabolism. However, it is important to note that the concentration of D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt used in experiments can affect the results, and it may not accurately reflect physiological conditions.
Future Directions
For research include the study of glucose metabolism and insulin signaling pathways, the development of new culture media, and the study of energy metabolism in cancer cells.
Synthesis Methods
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt can be synthesized through the reaction of glucose with phosphoric acid and D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt hydroxide. The reaction results in the formation of the salt, which is then purified through crystallization. The purity of the salt can be further increased through recrystallization.
Scientific Research Applications
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is commonly used in scientific research as a substrate for enzymes, particularly in the study of glycolysis and glucose metabolism. This compound is also used as a source of energy for cells in cell culture studies. Additionally, D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is used as a component of culture media for the growth of microorganisms.
properties
CAS RN |
17364-14-6 |
|---|---|
Product Name |
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt |
Molecular Formula |
C6H12NaO10P |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
sodium;[(3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4?,5-,6?;/m1./s1 |
InChI Key |
YSLVOZPKBHMBRV-SKIZHNPVSA-M |
Isomeric SMILES |
C([C@@H]1[C@H](C([C@H](C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Other CAS RN |
17364-14-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





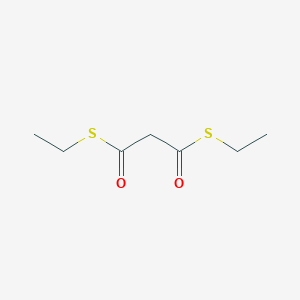

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)

